Cas no 1986915-25-6 (2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid)

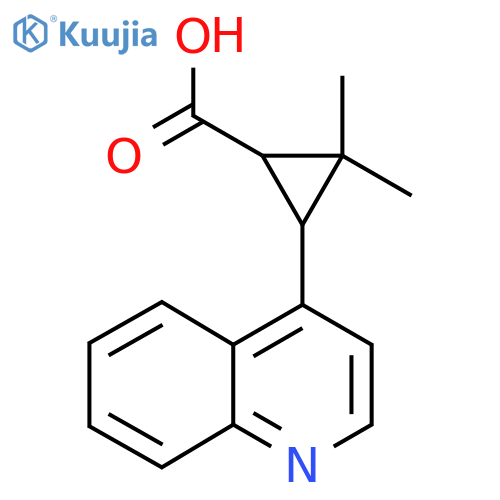

1986915-25-6 structure

商品名:2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid

- EN300-1746417

- 1986915-25-6

-

- インチ: 1S/C15H15NO2/c1-15(2)12(13(15)14(17)18)10-7-8-16-11-6-4-3-5-9(10)11/h3-8,12-13H,1-2H3,(H,17,18)

- InChIKey: OFSULWXBQYUBOJ-UHFFFAOYSA-N

- ほほえんだ: OC(C1C(C2C=CN=C3C=CC=CC=23)C1(C)C)=O

計算された属性

- せいみつぶんしりょう: 241.110278721g/mol

- どういたいしつりょう: 241.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 50.2Ų

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1746417-0.1g |

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |

1986915-25-6 | 0.1g |

$1207.0 | 2023-09-20 | ||

| Enamine | EN300-1746417-2.5g |

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |

1986915-25-6 | 2.5g |

$2688.0 | 2023-09-20 | ||

| Enamine | EN300-1746417-5.0g |

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |

1986915-25-6 | 5g |

$3977.0 | 2023-06-03 | ||

| Enamine | EN300-1746417-1g |

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |

1986915-25-6 | 1g |

$1371.0 | 2023-09-20 | ||

| Enamine | EN300-1746417-10g |

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |

1986915-25-6 | 10g |

$5897.0 | 2023-09-20 | ||

| Enamine | EN300-1746417-0.25g |

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |

1986915-25-6 | 0.25g |

$1262.0 | 2023-09-20 | ||

| Enamine | EN300-1746417-0.05g |

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |

1986915-25-6 | 0.05g |

$1152.0 | 2023-09-20 | ||

| Enamine | EN300-1746417-1.0g |

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |

1986915-25-6 | 1g |

$1371.0 | 2023-06-03 | ||

| Enamine | EN300-1746417-10.0g |

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |

1986915-25-6 | 10g |

$5897.0 | 2023-06-03 | ||

| Enamine | EN300-1746417-0.5g |

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid |

1986915-25-6 | 0.5g |

$1316.0 | 2023-09-20 |

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid 関連文献

-

Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723

-

Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

1986915-25-6 (2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid) 関連製品

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量